2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid
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Overview
Description
3-epi-masilinic acid is a pentacyclic triterpenoid that is an epimer of maslinic acid. It is characterized by its unique structure, which includes a 3α-hydroxy group. This compound is isolated from various plants, including Prunella vulgaris and Isodon japonicus, and exhibits notable anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-epi-masilinic acid can be synthesized through the epimerization of maslinic acid. The process involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method includes the use of acidic or basic catalysts to facilitate the epimerization reaction.
Industrial Production Methods
Industrial production of 3-epi-masilinic acid typically involves the extraction of maslinic acid from natural sources, followed by its epimerization. The extraction process often employs solvents such as hexane and dichloromethane to isolate the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
3-epi-masilinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
3-epi-masilinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and studying reaction mechanisms.
Biology: It is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3-epi-masilinic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting inflammatory mediators and oxidative stress pathways. The compound’s anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
3-epi-masilinic acid is similar to other pentacyclic triterpenoids such as maslinic acid and corosolic acid. it is unique due to its specific stereochemistry and enhanced anti-inflammatory activity. Similar compounds include:
3-epi-masilinic acid stands out due to its distinct epimeric form, which contributes to its unique biological activities.
Properties
CAS No. |
26563-68-8 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MDZKJHQSJHYOHJ-HFYZCPLSSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anticancer properties of 2α,3α-Dihydroxyolean-12-en-28-oic acid?
A1: While the provided research papers [, ] confirm the isolation of 2α,3α-Dihydroxyolean-12-en-28-oic acid from Potentilla chinesis, they do not directly investigate or mention its anticancer properties. Therefore, specific details regarding its anticancer activity, target interactions, and downstream effects cannot be provided based on these studies. Further research is needed to explore these aspects.
Q2: Which other triterpenes were found alongside 2α,3α-Dihydroxyolean-12-en-28-oic acid in Potentilla chinesis?
A2: The research by Xu et al. [] identified a total of fifteen triterpenes in Potentilla chinesis, including 2α,3α-Dihydroxyolean-12-en-28-oic acid. Some of the notable examples include:
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